[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride
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Overview
Description
[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a pyrrolidine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a suitable phenyl halide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the appropriate amine and aldehyde or ketone.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine and pyrrolidine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in organic synthesis.
Lemon Balm: Contains phenolic compounds such as rosmarinic acid.
Uniqueness
[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23ClN2O2 |
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Molecular Weight |
310.82 g/mol |
IUPAC Name |
(4-piperidin-4-yloxyphenyl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(18-11-1-2-12-18)13-3-5-14(6-4-13)20-15-7-9-17-10-8-15;/h3-6,15,17H,1-2,7-12H2;1H |
InChI Key |
VHSVVGAJGOXZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCNCC3.Cl |
Origin of Product |
United States |
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